molecular formula C15H13N3O B12184346 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide

1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide

Cat. No.: B12184346
M. Wt: 251.28 g/mol
InChI Key: VVMLKMQCRNRSAC-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the indole reacts with an amine derivative of pyridine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(pyridin-3-yl)-1H-indole-5-carboxamide
  • 1-methyl-N-(pyridin-2-yl)-1H-indole-5-carboxamide
  • 1-methyl-N-(pyridin-4-yl)-1H-indole-6-carboxamide

Uniqueness

1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the carboxamide group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-methyl-N-pyridin-4-ylindole-5-carboxamide

InChI

InChI=1S/C15H13N3O/c1-18-9-6-11-10-12(2-3-14(11)18)15(19)17-13-4-7-16-8-5-13/h2-10H,1H3,(H,16,17,19)

InChI Key

VVMLKMQCRNRSAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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